molecular formula C22H23NO6 B1231634 2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one

2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one

Cat. No. B1231634
M. Wt: 397.4 g/mol
InChI Key: GQKXCBCSVYJUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthon for Synthesis of Pyran-2-ones : 4-Ethoxymethylene-2-phenyl-5(4H)-oxazolone, a related compound, is used as a synthon for the synthesis of 2H-pyran-2-ones, which are crucial in various chemical transformations (Kočevar et al., 1992).
  • One-Pot Synthesis Methods : Research demonstrates a one-pot synthesis approach for related compounds, emphasizing the efficiency and potential for complex molecule construction (Jilani, 2007).
  • Total Synthesis of Nitrophenyl Pyrones : The compound is useful in the total synthesis of nitrophenyl pyrones, indicating its importance in the synthesis of complex organic molecules (Jacobsen et al., 2005).

Applications in Medicinal Chemistry

  • Antimicrobial and Anticoccidial Activity : Related pyran-2-one derivatives have shown significant antimicrobial and anticoccidial activities, suggesting potential medicinal applications of similar compounds (Georgiadis, 1976).
  • Antimicrobial Properties of Derivatives : Studies on derivatives of 2H-pyran-3(6H)-ones, which are structurally related, reveal that certain substituents can enhance antimicrobial activity against gram-positive bacteria (Georgiadis, Couladouros, & Delitheos, 1992).

Applications in Material Science

  • Corrosion Inhibition : Pyrazolo-pyridine derivatives, structurally related to the compound , have been synthesized and evaluated as corrosion inhibitors for mild steel, suggesting similar applications for this compound (Dohare et al., 2018).

Structural Analysis and Crystallography

  • Crystal Structure Studies : Research on similar compounds, such as 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one, provides insights into their crystal structures, which is vital for understanding their chemical properties and potential applications (Inglebert et al., 2014).

properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

2-methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one

InChI

InChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3

InChI Key

GQKXCBCSVYJUMI-UHFFFAOYSA-N

SMILES

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2

Canonical SMILES

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2

synonyms

alloaureothin
aureothin
mycolutein

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one
Reactant of Route 2
2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one
Reactant of Route 3
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2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one
Reactant of Route 4
Reactant of Route 4
2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one
Reactant of Route 5
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2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one
Reactant of Route 6
Reactant of Route 6
2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one

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